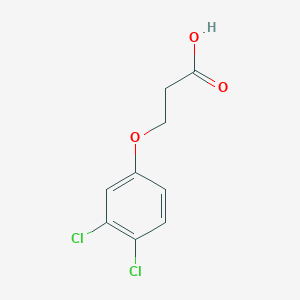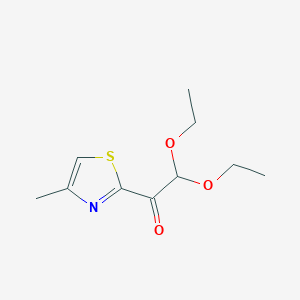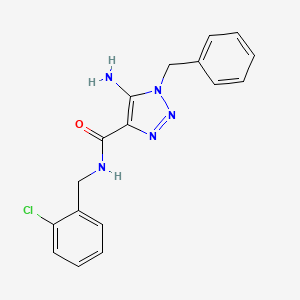
3-(3,4-二氯苯氧基)丙酸
描述
“3-(3,4-dichlorophenoxy)propanoic Acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds typically involves the use of a substrate and a reduction catalyst . For example, benzyl 4-chlorobenzoate can be used as a substrate and 5% Pd / beta zeolite as a reduction catalyst . The system is then filled with hydrogen gas and vigorously stirred at 60 °C for 24 hours .
Molecular Structure Analysis
The molecular formula of “3-(3,4-dichlorophenoxy)propanoic Acid” is C9H8Cl2O3 . The molecular weight is 235.07 .
科学研究应用
1. 振动圆二色性研究
He、Wang 和 Polavarapu(2005)的研究He、Wang 和 Polavarapu(2005)探讨了手性除草剂的绝对构型,包括 3-(3,4-二氯苯氧基)丙酸。本研究利用振动圆二色性 (VCD) 和密度泛函理论来研究这些除草剂的结构特征,从而深入了解它们的立体化学性质。
2. 聚苯并恶嗪生产中的替代酚化
Trejo-Machin 等人 (2017) Trejo-Machin 等人 (2017)研究了将与 3-(3,4-二氯苯氧基)丙酸密切相关的化合物苯乙酸用作聚苯并恶嗪生产中的可再生元素。本研究表明这些化合物在增强分子对苯并恶嗪环形成的反应性方面的潜力,而苯并恶嗪环形成是材料科学中的一项基本工艺。
3. 环境应用吸附研究
Kamaraj、Davidson、Sozhan 和 Vasudevan(2015)Kamaraj 等人(2015)重点研究了使用电化学生成的氢氧化铝对 3-(3,4-二氯苯氧基)丙酸的吸附特性。本研究对环境科学具有重要意义,因为它探索了从水溶液中去除此类除草剂的有效方法,从而减少环境污染。
4. 除草剂检测分析技术
Rosales-Conrado 等人(2005)Rosales-Conrado 等人(2005)开发了使用毛细管液相色谱的分析方法,用于检测苹果汁样品中的氯苯氧基酸除草剂,包括 3-(3,4-二氯苯氧基)丙酸。本研究对于确保食品安全和遵守监管标准至关重要。
5. 分析化学中的手性拆分
Rosales-Conrado 等人(2008)Rosales-Conrado 等人(2008)关于氯苯氧基酸除草剂手性拆分的工作展示了 3-(3,4-二氯苯氧基)丙酸在理解分析化学中的对映异构体分离方面的重要性。本研究深入了解了毛细管液相色谱中的选择性和分离过程。
6. 水溶液中的光化学行为
Meunier、Gauvin 和 Boule (2002) Meunier 等人 (2002)研究了二氯丙(与 3-(3,4-二氯苯氧基)丙酸类似的化合物)在水溶液中的光化学行为。本研究对于了解此类除草剂的环境影响和降解途径至关重要。
7. 土壤相互作用研究
Werner、Garratt 和 Pigott(2012)Werner 等人(2012)关于包括 3-(3,4-二氯苯氧基)丙酸在内的苯氧基除草剂对土壤和矿物质的吸附的研究,为这些化合物的环境行为提供了关键见解。本研究有助于理解此类除草剂与不同土壤类型的相互作用以及它们对土壤化学的潜在影响。
安全和危害
The safety data sheet for “3-(3,4-dichlorophenoxy)propanoic Acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
3-(3,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYXPCTXDQKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339570 | |
| Record name | 3-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenoxy)propanoic Acid | |
CAS RN |
3284-81-9 | |
| Record name | 3-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dichlorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559395.png)
![3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2559396.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559398.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2559399.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559400.png)
![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)
![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)

![5-chloro-N-[(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2559412.png)
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)